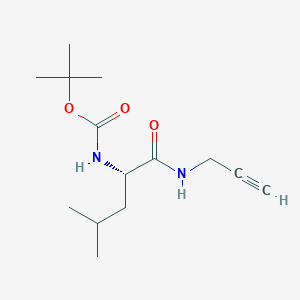
N-(2,4-ジフルオロフェニル)-5-ピペリジン-4-イル-1,3,4-チアジアゾール-2-カルボキサミド
説明
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H14F2N4OS and its molecular weight is 324.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌剤
この化合物は抗癌剤としての可能性を示しており、癌進行に関与するいくつかの重要なタンパク質を標的にする能力を示す研究が行われています。 これらのタンパク質には、ラパマイシンの哺乳類標的(mTOR)、上皮成長因子受容体(EGFR)、誘導型一酸化窒素合成酵素(iNOS)、マイトジェン活性化プロテインキナーゼ2キナーゼ1(MAP2K1)、線維芽細胞成長因子受容体(FGFR)、および形質転換成長因子-β1(TGFB1)が含まれます 。この化合物は、これらのタンパク質と相互作用するため、特にこれらの標的が過剰発現しているか予後的意義のある癌において、癌細胞の増殖と生存を阻害するのに役立ちます。
分子ドッキング研究
分子ドッキング研究は、この化合物のリガンド-タンパク質相互作用を理解するために用いられており、治療用途のためのより強力な誘導体の合理的設計に役立ちます 。研究者は、この化合物がさまざまな標的にどのように結合するかを分析することで、その有効性と潜在的な副作用を予測し、より安全で効果的な薬物の開発につながります。
遺伝子プロファイル分析
この化合物の潜在的な標的は、臨床データベースを使用して遺伝子プロファイルと複数の癌における予後的意義を理解するために分析されています 。このアプリケーションは、パーソナライズド医療にとって非常に重要であり、この化合物による治療から最も恩恵を受ける可能性のある患者のサブグループを特定できます。
選択的抗増殖活性
研究により、この化合物は、非小細胞肺癌(NSCLC)、白血病、メラノーマ、および腎臓癌など、特定の癌細胞株に対して選択的抗増殖活性を示すことが示されています 。この特異性は、健康な細胞への損傷を最小限に抑える、標的とされた癌治療を開発するために有利です。
インビトロ細胞毒性試験
この化合物は、国立癌研究所の60(NCI60)ヒト腫瘍細胞株に対してインビトロでの細胞毒性を評価されています 。この試験は、薬物開発における重要なステップであり、化合物の治療の可能性を早期に示しています。
創薬のための計算ツール
計算ツールは、この化合物の潜在的な薬物標的を特定するために使用されており、これは最新の創薬プロセスの1つです 。これらのツールは、化合物のさまざまな生物学的標的との相互作用と影響を予測することで、実験的なスクリーニングに関連する時間とコストを大幅に削減できます。
構造解析
関連するフッ素化ベンズアミドの構造解析が増加し、ハロゲン化ベンズアミドの知識ベースに貢献しています 。このような化合物の構造を理解することで、薬理学的特性が改善された新しい誘導体の合成を知らせることができます。
マルチオミクスアプローチ
マルチオミクスアプローチの適用は、この化合物が発癌における役割と治療戦略の開発を理解するのに役立ちました 。ゲノミクス、プロテオミクス、メタボロミクスからのデータを統合することにより、研究者は化合物が細胞経路とプロセスに与える影響を包括的に把握できます。
作用機序
Target of Action
The primary targets of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide: interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to changes in the cellular processes controlled by these targets, potentially leading to the inhibition of cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide are primarily those associated with its targets. These include the mTOR signaling pathway, EGFR signaling pathway, nitric oxide signaling pathway, MAPK signaling pathway, FGFR signaling pathway, and TGF-β signaling pathway . The downstream effects of these pathway alterations can include changes in cell growth, proliferation, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide ’s action are primarily related to its inhibitory effects on its targets. By inhibiting these targets, the compound can alter cellular processes such as cell growth, proliferation, differentiation, and survival . These alterations can lead to various outcomes, depending on the specific cellular context.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4OS/c15-9-1-2-11(10(16)7-9)18-12(21)14-20-19-13(22-14)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKHAXBBDSVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149277 | |
| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-99-1 | |
| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)


![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)

